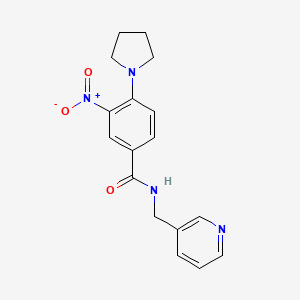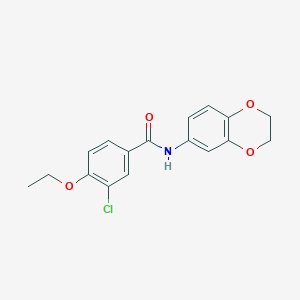![molecular formula C15H12N4O3 B4400793 [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate](/img/structure/B4400793.png)
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate
Übersicht
Beschreibung
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes, such as acetylcholinesterase and tyrosinase, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. Furthermore, this compound has been reported to exhibit antioxidant and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize, and the synthesis process can be easily scaled up for large-scale production. Secondly, this compound exhibits potent biological activity at low concentrations, making it an attractive candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. Firstly, this compound exhibits poor solubility in water, which can limit its use in aqueous-based assays. Secondly, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
Zukünftige Richtungen
There are several future directions for the research on [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which can help in the design of more effective drugs. Secondly, studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Thirdly, studies are needed to investigate the potential use of this compound in the development of novel organic materials with interesting optical and electronic properties. Finally, studies are needed to investigate the potential use of this compound in environmental science, such as the development of biosensors for the detection of heavy metal ions.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research fields. The synthesis method of this compound is relatively straightforward, and it exhibits potent biological activity at low concentrations. Although there are some limitations associated with its use in lab experiments, the future directions for research on this compound are promising, and it has the potential to make a significant impact in various fields.
Wissenschaftliche Forschungsanwendungen
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, a potent inhibitor of acetylcholinesterase, and a potential therapeutic agent for Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting photophysical properties. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions.
Eigenschaften
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-10-2-4-11(5-3-10)14-19-18-13(22-14)9-21-15(20)12-8-16-6-7-17-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAHDIBIYMBKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4400712.png)
![4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400716.png)
![4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400722.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400730.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4400747.png)

![N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4400765.png)
![N-(1-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4400773.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4400782.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4400790.png)
![N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4400800.png)

![1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4400813.png)